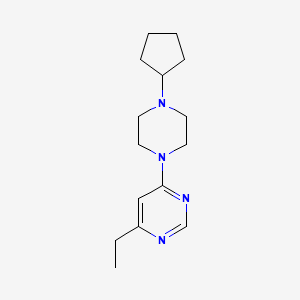![molecular formula C11H21FN2O B6427133 1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2003621-34-7](/img/structure/B6427133.png)
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, commonly known as FEPP, is a novel small molecule with a wide range of potential applications in the fields of medicinal chemistry and biochemistry. FEPP has been the subject of numerous studies due to its unique properties and potential for use in a variety of research applications.
Applications De Recherche Scientifique
FEPP has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and drug discovery. It has been used as a tool for the synthesis of new compounds, as a probe for studying enzyme-substrate interactions, and as a model for studying enzyme-inhibitor interactions. Additionally, FEPP has been used in the development of novel drug delivery systems and as a potential therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism by which FEPP exerts its effects is not completely understood. However, it is believed that FEPP binds to certain enzymes in the body and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the target enzyme.
Biochemical and Physiological Effects
FEPP has been shown to have a variety of biochemical and physiological effects, depending on the target enzyme. For example, FEPP has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to decreased levels of fatty acid synthesis. Additionally, FEPP has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, leading to decreased levels of cholesterol synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
FEPP has several advantages for use in laboratory experiments. Due to its small size, FEPP can be easily synthesized and purified. Additionally, FEPP has a wide range of potential applications, making it a versatile tool for laboratory research. However, FEPP also has several limitations. For example, FEPP is not very stable and can degrade over time. Additionally, FEPP is not very soluble in aqueous solutions, making it difficult to use in certain experiments.
Orientations Futures
The potential future directions for FEPP are numerous. FEPP could be used to develop new drug delivery systems, as well as new therapeutic agents for various diseases. Additionally, FEPP could be used in the synthesis of novel compounds and as a tool for studying enzyme-substrate and enzyme-inhibitor interactions. Finally, FEPP could be used as a model for studying the biochemical and physiological effects of small molecules on biological systems.
Méthodes De Synthèse
FEPP can be synthesized by a number of methods. The most common method is the reaction of 4-(2-fluoroethyl)piperazine with 2,2-dimethylpropanoic acid in the presence of a suitable catalyst. This reaction is typically carried out at a temperature of 150°C and a pressure of 1-2 bar. The reaction yields a mixture of FEPP and byproducts, which can be separated and purified by column chromatography.
Propriétés
IUPAC Name |
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O/c1-11(2,3)10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSARNHDDJUZXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)
![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)
![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)




![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)

![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine](/img/structure/B6427174.png)